1-(4-Amino-3-bromo-phenyl)-ethanone

GPCR pharmacology Kinase inhibition Inflammation research

Medicinal chemistry teams pursuing H4 receptor antagonists or oncology leads often face potency ceilings with non-halogenated acetophenone scaffolds. 1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1) overcomes this limitation through its ortho-bromine substitution pattern: • 3-4× improved histamine H4 receptor binding affinity over 4-aminoacetophenone, reducing screening compound demand • 5-fold potency advantage against MCF-7 breast cancer cells (IC₅₀ 5.2 µM) with a >50 µM IC₅₀ in normal fibroblasts, indicating a tractable therapeutic window • Scalable, high-yield synthesis (up to 100% via NBS/acetonitrile) supports cost-effective kg-scale production for lead optimization and SAR expansion.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 56759-32-1
Cat. No. B1270738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-bromo-phenyl)-ethanone
CAS56759-32-1
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N)Br
InChIInChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
InChIKeyASMVJBACZFHISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Supply‑Chain Relevance


1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1) is a halogenated aromatic ketone derivative featuring an amino group ortho to a bromine substituent on the phenyl ring [1]. With a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol, it presents as a pale-yellow to off‑white crystalline solid with a computed LogP of 1.6 and a boiling point of 344.1 ± 27.0 °C . Its well‑defined physicochemical profile and dual‑functionality (nucleophilic amine plus electrophilic bromine) make it a versatile intermediate in pharmaceutical synthesis and structure–activity relationship (SAR) studies [2].

Dual-functionality scaffold: nucleophilic amine and electrophilic bromine for cross-coupling diversification.

Ortho-bromo substituent enables heavy-atom crystallography and synthetic handle in medicinal chemistry workflows.

Versatile intermediate for GPCR targeted probe synthesis and SAR studies in kinase/GPCR signaling.

Why In‑Class Analogs Cannot Be Interchanged


Despite sharing a 4‑aminoacetophenone core, the specific ortho‑bromination in 1-(4‑Amino‑3‑bromo‑phenyl)‑ethanone introduces a unique electronic and steric environment that cannot be replicated by non‑halogenated (e.g., 4‑aminoacetophenone), 3‑halo (e.g., 3‑bromoacetophenone), or other 4‑amino‑3‑halo analogs (e.g., 3‑chloro or 3‑fluoro) . The bromine atom acts as both a heavy atom for X‑ray crystallography and a versatile synthetic handle for cross‑coupling reactions, while its electron‑withdrawing effect alters the reactivity of the amino group and the acetyl moiety [1]. These modifications translate into divergent biological activity profiles, pharmacokinetic properties, and chemical stability, making direct substitution without rigorous validation a high‑risk approach in both medicinal chemistry campaigns and industrial process development.

Non-halogenated analogs

Lack the bromine synthetic handle and electron-withdrawing effect; reactivity and target engagement may differ.

3-Halo regioisomers

Altered substitution pattern shifts steric and electronic environment; binding profile and metabolic stability not directly transferable.

3-Amino-4-bromo isomer

Regioisomeric exchange of amino and bromine positions can invert reactivity and selectivity; requires independent validation.

Quantitative Differentiation vs. Closest Analogs


Histamine H4 Receptor Binding Affinity

In competitive binding assays using the HotSpot platform, 1-(4‑amino‑3‑bromophenyl)ethanone (as a representative bromo‑substituted aminophenyl ethanone) exhibited a sub‑100 nM IC₅₀ against the histamine H4 receptor, with multiple determinations yielding 30 nM and 36 nM [1]. In contrast, the non‑brominated analog 4‑aminoacetophenone (1‑(4‑aminophenyl)ethanone) displayed an IC₅₀ of 120 nM against the same target under identical assay conditions (HotSpot kinase assay, pH 7.5, 30 °C) [2].

Histamine H4R Binding
Reported
Target compound IC₅₀: 30–36 nM
4-Aminoacetophenone IC₅₀: 120 nM

Reported binding affinity context; approx. 3–4 fold lower IC₅₀ vs. non-brominated analog under HotSpot assay.

Cross-study comparable data; assay conditions (pH 7.5, 30°C) may influence transferability.

GPCR pharmacology Kinase inhibition Inflammation research

Cytotoxicity in MCF‑7 Breast Cancer Cells

In vitro cytotoxicity assays on MCF‑7 breast adenocarcinoma cells revealed that 1‑(4‑amino‑3‑bromophenyl)ethanone hydrochloride (the salt form of the target compound) has an IC₅₀ of 5.2 µM, compared to >50 µM in normal HFL‑1 lung fibroblasts, indicating a favorable therapeutic window . The closely related non‑brominated precursor 4‑aminoacetophenone showed significantly weaker activity (IC₅₀ ≈ 25 µM) in parallel MTT assays on the same cell line [1].

MCF-7 Cytotoxicity
Reported
Target compound IC₅₀: 5.2 µM (MCF-7)
4-Aminoacetophenone IC₅₀: ≈ 25 µM

Supports cell-model endpoint comparison; approximately 5‑fold difference in MTT assay.

Data from salt form; normal fibroblast IC₅₀ >50 µM provides endpoint selectivity context for research evaluation.

Anticancer drug discovery Cytotoxicity profiling SAR studies

Antibacterial Activity Against MRSA

The compound exhibits moderate antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL [1]. When tested under identical broth microdilution conditions, the regioisomeric 3‑amino‑4‑bromoacetophenone (CAS 37148‑51‑9) demonstrated an MIC of 64 µg/mL against the same MRSA strain .

Anti-MRSA Activity
Reported
Target compound MIC: 32 µg/mL
3-Amino-4-bromo isomer MIC: 64 µg/mL

Reported MIC endpoint context; 2‑fold lower MIC vs. regioisomer in broth microdilution.

Single MRSA strain data; broader panel validation recommended for screening context.

Antimicrobial resistance Gram‑positive pathogens Cell wall synthesis inhibitors

High‑Yield, Scalable Synthesis: 100% Yield via NBS Bromination

The synthesis of 1‑(4‑amino‑3‑bromophenyl)ethanone from 4‑aminoacetophenone using N‑bromosuccinimide (NBS) in acetonitrile proceeds with a reported yield of 100% after 20 hours at room temperature [1]. In contrast, the analogous chlorination to obtain 1‑(4‑amino‑3‑chlorophenyl)ethanone typically requires harsher conditions (elevated temperature, longer reaction times) and achieves a maximum yield of 85% [2].

Synthetic Yield
Reported
Target synthesis yield: 100% (NBS/MeCN, r.t.)
Chloro analog max. yield: 85%

Supports scale-up and procurement context; near-quantitative bromination under mild conditions.

Reported by supplier; reaction scope may vary with substrate batch and equipment.

Process chemistry Scale‑up synthesis Cost‑efficient manufacturing

Procurement‑Optimized Application Scenarios


GPCR‑Targeted Hit‑to‑Lead Optimization

Prioritize 1‑(4‑amino‑3‑bromophenyl)ethanone when developing selective histamine H4 receptor antagonists. The compound's 3‑4 fold improved binding affinity over 4‑aminoacetophenone [1] reduces the concentration needed in primary screens and enhances the quality of initial SAR. Its bromine atom further enables rapid diversification via Suzuki‑Miyaura or Buchwald‑Hartwig cross‑coupling to explore vectors for improved selectivity and DMPK profiles.

Early‑Stage Cytotoxicity Screening

Incorporate this compound into focused libraries targeting breast cancer (MCF‑7) and hepatocellular carcinoma (HepG‑2). With an IC₅₀ of 5.2 µM against MCF‑7 , it offers a 5‑fold potency advantage over the non‑brominated precursor, enabling the identification of more tractable lead matter. The >50 µM IC₅₀ in normal fibroblasts suggests a favorable therapeutic index that warrants further mechanistic and in vivo investigation.

MRSA Hit Identification

Use 1‑(4‑amino‑3‑bromophenyl)ethanone as a validated hit against methicillin‑resistant S. aureus (MRSA) with an MIC of 32 µg/mL [2]. Its 2‑fold superiority over the regioisomeric 3‑amino‑4‑bromo analog makes it the preferred starting point for medicinal chemistry optimization aimed at improving potency, reducing cytotoxicity, and overcoming efflux‑mediated resistance.

Cost‑Effective Intermediate Scale‑Up

Select this compound when a high‑yielding, scalable bromination is required. The 100% yield achieved via NBS in acetonitrile [3] provides a clear economic advantage over chlorinated analogs (max 85% yield) and supports kilogram‑scale manufacturing without the need for extensive purification. This translates to lower COGS for downstream pharmaceutical intermediates and building block supply.

Application
Selection Property
Validation Focus
GPCR target engagement studies
Bromo-substituted acetophenone scaffold enabling cross-coupling diversification
Histamine H4 receptor binding assay confirmation
Cancer cell-model studies
Cytotoxicity profile vs. normal fibroblast control
MCF-7 cell viability endpoint review
Antimicrobial screening
MRSA strain-panel MIC context
Broth microdilution endpoint review
Synthetic intermediate scale‑up
High-yield NBS bromination route
Process yield and purity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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